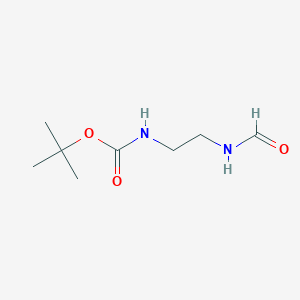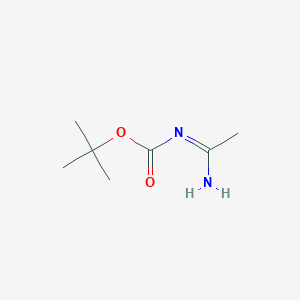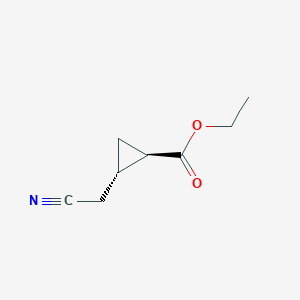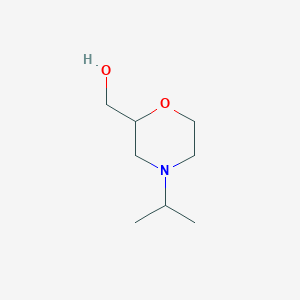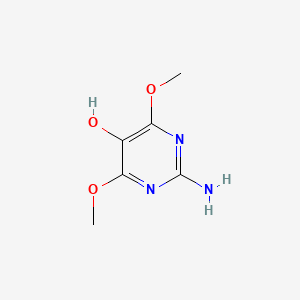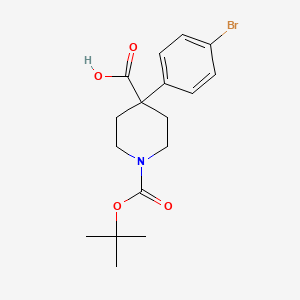![molecular formula C8H7BrN2 B1521432 3-Brom-4-methyl-1H-pyrrolo[2,3-b]pyridin CAS No. 802264-75-1](/img/structure/B1521432.png)
3-Brom-4-methyl-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (3-BrMPP) is an organic compound belonging to the family of pyrrolo[2,3-b]pyridines. It is an aromatic heterocyclic compound with a five-membered ring containing nitrogen and bromine atoms. 3-BrMPP has many potential applications in the fields of organic synthesis and medicinal chemistry, and has been the subject of much scientific research in recent years.
Wissenschaftliche Forschungsanwendungen
Krebstherapie: FGFR-Inhibition
3-Brom-4-methyl-1H-pyrrolo[2,3-b]pyridin: Derivate wurden als potente Inhibitoren des Fibroblasten-Wachstumsfaktorrezeptors (FGFR) identifiziert. FGFRs spielen eine entscheidende Rolle bei verschiedenen Arten von Tumoren, und ihre gezielte Ansprache ist eine vielversprechende Strategie für die Krebstherapie. Beispielsweise zeigte Verbindung 4h, ein Derivat, eine potente FGFR-Inhibitoraktivität und Wirksamkeit gegen die Proliferation und Migration von Brustkrebszellen .
Hepatozelluläres Karzinom-Behandlung
Diese Derivate zeigten auch eine potente antiproliferative Aktivität gegen Hep3B-Zellen, eine Zellinie des hepatozellulären Karzinoms . Dies deutet auf ihr potenzielles Anwendungspotenzial bei der Behandlung von Leberkrebs hin, bei dem FGFR4 eine bedeutende Rolle spielt.
Antimetastatische Anwendungen
Die aus This compound abgeleiteten Verbindungen wurden als signifikant inhibierend für die Migration und Invasion von Krebszellen beschrieben . Diese antimetastatische Eigenschaft ist entscheidend, um die Ausbreitung von Krebs zu verhindern und die Prognose des Patienten zu verbessern.
Inhibition der humanen neutrophilen Elastase
Untersuchungen haben gezeigt, dass 1H-Pyrrolo[2,3-b]pyridin-Derivate als Inhibitoren der humanen neutrophilen Elastase (HNE) wirken können . HNE ist an verschiedenen Entzündungskrankheiten beteiligt, und seine Inhibition kann zur Behandlung von Erkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD) von Vorteil sein.
Kinase-Inhibitoraktivität
Die Struktur von This compound wurde bei der Entwicklung von Kinaseinhibitoren genutzt . Kinasen sind Enzyme, die eine zentrale Rolle in Signalwegen innerhalb von Zellen spielen, und ihre Dysregulation ist häufig mit Krankheiten verbunden, einschließlich Krebs.
Antibakterielle und Antimykotische Eigenschaften
Obwohl nicht direkt mit This compound verbunden, zeigten seine strukturellen Analoga, Pyrrolopyrazinderivate, antibakterielle und antimykotische Aktivitäten . Dies deutet auf das Potenzial der Verbindung hin, für die Behandlung von Infektionskrankheiten modifiziert zu werden.
Arzneimittelforschung und Lead-Optimierung
Das 1H-Pyrrolo[2,3-b]pyridin-Gerüst gilt als attraktive Struktur für die Arzneimittelforschung . Das niedrige Molekulargewicht und die potente biologische Aktivität seiner Derivate machen es zu einem vielversprechenden Lead für die Optimierung in der pharmazeutischen Entwicklung.
Experimentelle und klinische Arzneimittelentwicklung
Mehrere 1H-Pyrrolo[2,3-b]pyridin-Derivate befinden sich in verschiedenen Forschungsphasen, wobei einige als experimentelle und andere als klinische Medikamente eingestuft werden . Dies unterstreicht die Relevanz der Verbindung in laufenden Arzneimittelentwicklungsbemühungen.
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s potent activities against FGFR1, FGFR2, and FGFR3
Biochemical Pathways
The compound affects the FGFR signaling pathway. Normally, this pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to a decrease in cell proliferation and an increase in apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways. This interaction is essential for its potential therapeutic applications in cancer treatment, where abnormal FGFR signaling is often implicated.
Cellular Effects
The effects of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, particularly the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival. Additionally, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, thereby preventing the phosphorylation of tyrosine residues on the receptor . This inhibition disrupts the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis, suggesting potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites within cells, impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its therapeutic potential.
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLQFYLNHUDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667583 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
802264-75-1 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



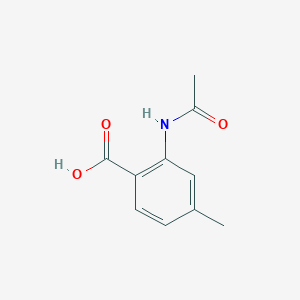
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)
